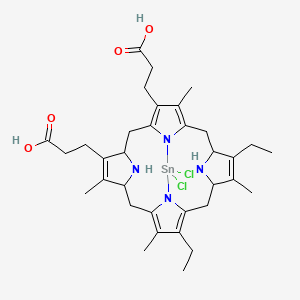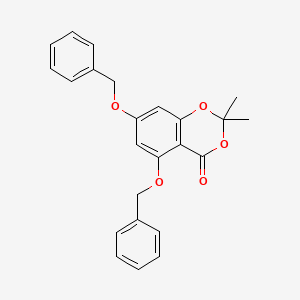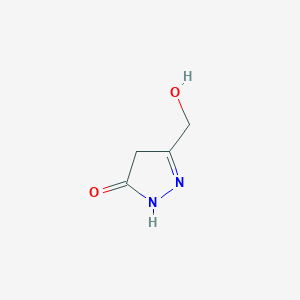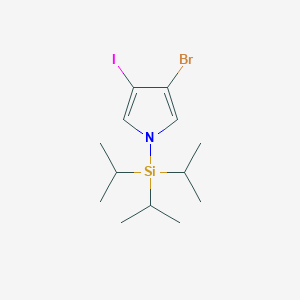
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyrrole ring, with a triisopropylsilyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole typically involves the halogenation of a pyrrole derivative. One common method includes the bromination and iodination of a triisopropylsilyl-protected pyrrole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrrole ring itself.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrroles, while coupling reactions can produce biaryl or diaryl derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific context of its use. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways through halogen bonding or other interactions.
Comparación Con Compuestos Similares
- 3-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrole
- 3-Iodo-4-bromo-1-(triisopropylsilyl)-1H-pyrrole
- 3-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrole
Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. The combination of these halogens can provide distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H23BrINSi |
|---|---|
Peso molecular |
428.22 g/mol |
Nombre IUPAC |
(3-bromo-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 |
Clave InChI |
BSEYZRYBXFKYEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
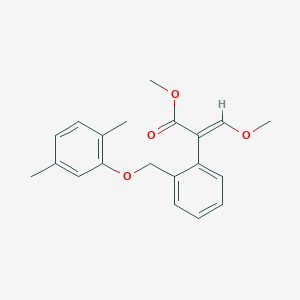
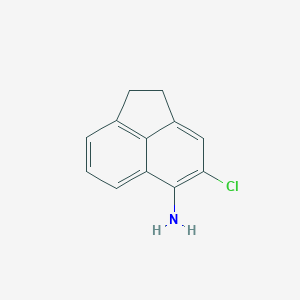
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
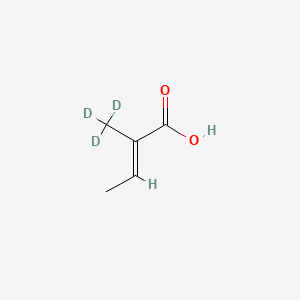
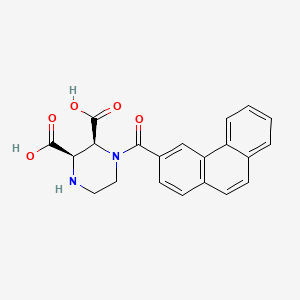


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
